3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, an ethoxy group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromo-4-ethoxybenzoic acid with 4-methylphenyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamothioyl group can be hydrolyzed to form corresponding amides and thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other substituents.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Amides and thiols.
Scientific Research Applications
3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
- 3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
- 3-bromo-4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Uniqueness
3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-3-22-15-9-6-12(10-14(15)18)16(21)20-17(23)19-13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJBDJUZUXZBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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